molecular formula C13H24N2O2 B2553991 Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate CAS No. 1822615-66-6

Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate

Cat. No.: B2553991
CAS No.: 1822615-66-6
M. Wt: 240.347
InChI Key: WVMKLNFWGDTQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate is a bicyclic amine derivative featuring a pyrrolidine core substituted with an aminomethyl group at position 2 and a cyclopropyl moiety at position 3. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting therapeutics.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-10(9-4-5-9)11(15)8-14/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMKLNFWGDTQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CN)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)-3-cyclopropylpyrrolidine-1-carboxylate with an amine source under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, and other bases in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound, such as carboxylic acids or ketones.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives where the aminomethyl group is replaced by other functional groups.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three classes of analogs:

  • Pyrrolidine derivatives with alternative substituents (e.g., fluorine, hydroxyl, or methoxy groups).
  • Cyclohexane- or pyran-based Boc-protected amines .
  • Aminomethyl-substituted heterocycles with varying ring systems.
Structural and Functional Differences

Key structural distinctions include:

Compound Core Ring Substituents Key Functional Groups
Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate Pyrrolidine 2-aminomethyl, 3-cyclopropyl Boc, primary amine
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate Tetrahydropyran 4-aminomethyl Boc, primary amine
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine 4-fluoro, 2-hydroxymethyl Boc, hydroxyl, fluorine
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Pyrrolidine 2-aminomethyl Boc, primary amine

Analysis :

  • Fluorine substituents (e.g., in analogs) increase electronegativity and metabolic stability, whereas the aminomethyl group in the target compound enables hydrogen bonding and nucleophilic reactivity .
  • Compared to the non-cyclopropyl pyrrolidine analog (), the 3-cyclopropyl substituent likely increases steric hindrance, altering substrate binding in enzymatic assays .
Physicochemical Properties
  • Lipophilicity : The cyclopropyl group may elevate logP values relative to hydroxyl- or methoxy-substituted analogs (e.g., 4-methoxycyclohexyl derivatives in ), impacting membrane permeability .
  • Solubility : The primary amine and Boc group balance polarity, but cyclopropane’s hydrophobicity may reduce aqueous solubility compared to fluorinated analogs (e.g., 4-fluoropyrrolidine in ) .

Biological Activity

Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may influence its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1824010-57-2
  • Density : 1.132 g/cm³ (predicted)
  • Boiling Point : 304.7 °C (predicted)
  • pKa : 9.78 (predicted)

The biological activity of this compound is hypothesized to be related to its ability to interact with specific receptors in the central nervous system (CNS). The structural components, including the cyclopropyl group and the pyrrolidine moiety, suggest potential interactions with neurotransmitter systems such as:

  • Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling pathways.
  • Serotonin Receptors : Potential interactions with serotonin receptors could also be significant for mood regulation and anxiety responses.

Pharmacological Studies

Research has indicated that similar compounds exhibit various pharmacological effects, including:

  • Antidepressant Activity : Compounds with similar structures have shown promise in preclinical models for treating depression by modulating serotonergic pathways.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antidepressant Effects :
    • A study evaluating a related compound demonstrated significant antidepressant-like effects in rodent models, suggesting that modifications in the pyrrolidine structure can enhance efficacy against depressive symptoms.
  • Neuroprotection Research :
    • Another investigation focused on compounds with similar frameworks reported neuroprotective effects against oxidative stress in neuronal cell lines, indicating a potential application in treating conditions like Alzheimer's disease.

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1824010-57-2226.32 g/molPotential antidepressant and neuroprotective
Tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate1824010-57-2226.32 g/molAntidepressant-like effects
Tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate1163729-53-0240.34 g/molNeuroprotective properties

Q & A

Q. What are the key synthetic routes for Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate, and how are intermediates purified?

The synthesis typically involves:

  • Step 1 : Activation of a pyrrolidine carboxylic acid derivative (e.g., 3-cyclopropylpyrrolidine-1-carboxylic acid) using thionyl chloride to form an acid chloride.
  • Step 2 : Reaction with tert-butanol in the presence of a base like triethylamine to install the tert-butyloxycarbonyl (Boc) protecting group.
  • Step 3 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: dichloromethane/hexane) is used to isolate intermediates and final products .

Q. How can the structure of this compound be confirmed experimentally?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of the cyclopropyl group (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and Boc group (δ 1.4 ppm for tert-butyl).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]+^+ for C12_{12}H23_{23}N2_2O2_2).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve stereochemistry and substituent positions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for introducing the cyclopropyl group?

  • Density Functional Theory (DFT) : Calculate transition states to identify energy barriers for cyclopropane ring formation. For example, assess the feasibility of [2+1] cycloaddition between alkenes and carbenes.
  • Solvent Screening : Use COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity. Polar aprotic solvents (e.g., DMF) may stabilize zwitterionic intermediates .

Q. What strategies resolve contradictions in reported reactivity of the aminomethyl group?

  • Controlled Experiments : Compare nucleophilic substitution rates under varying conditions (e.g., pH, temperature) to isolate factors affecting reactivity.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to determine if proton transfer is rate-limiting in reactions involving the aminomethyl group.
  • Spectroscopic Monitoring : In situ IR or 19^{19}F NMR (using fluorinated probes) can track intermediate formation and debottleneck competing pathways .

Q. How does the cyclopropyl group influence the compound’s conformational stability in drug discovery contexts?

  • Molecular Dynamics (MD) Simulations : Simulate the compound’s binding to target proteins (e.g., GPCRs) to assess rigidity imparted by the cyclopropyl group.
  • Free Energy Perturbation (FEP) : Quantify the energetic impact of replacing cyclopropyl with other substituents (e.g., methyl, phenyl) on binding affinity.
  • Cryo-EM or SPR : Validate simulations with experimental data on conformational changes during target engagement .

Methodological Considerations

Q. How to address low yields in Boc deprotection reactions?

  • Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (0°C to RT) for controlled deprotection. Avoid HCl/dioxane, which may degrade the cyclopropyl ring.
  • Workup Optimization : Neutralize excess acid with aqueous NaHCO3_3 and extract with DCM to recover the free amine. Monitor by TLC (Rf_f shift from 0.6 to 0.2 in 10% MeOH/DCM) .

Q. What analytical techniques differentiate stereoisomers during synthesis?

  • Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to resolve enantiomers.
  • Optical Rotation : Compare [α]D_D values with literature data for known configurations.
  • VCD Spectroscopy : Vibrational circular dichroism can assign absolute configuration without crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.